molecular formula C13H10N4O5S B11610693 3-{(2E)-1-methyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-1,2-benzothiazole 1,1-dioxide

3-{(2E)-1-methyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11610693
M. Wt: 334.31 g/mol
InChI Key: GBLMLIOHRQRCET-RIYZIHGNSA-N
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Description

5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE is a complex organic compound that features a furaldehyde moiety, a benzisothiazole ring, and a methylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE typically involves the condensation of 5-nitro-2-furaldehyde with a suitable benzisothiazole derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furaldehyde moiety.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Substitution reactions may occur at various positions on the benzisothiazole ring or the furaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, it could be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications, including drug development for various diseases.

Industry

In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furaldehyde derivatives: Compounds with similar furaldehyde moieties.

    Benzisothiazole derivatives: Compounds featuring the benzisothiazole ring.

    Methylhydrazone derivatives: Compounds with the methylhydrazone group.

Uniqueness

The uniqueness of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C13H10N4O5S

Molecular Weight

334.31 g/mol

IUPAC Name

N-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H10N4O5S/c1-16(14-8-9-6-7-12(22-9)17(18)19)13-10-4-2-3-5-11(10)23(20,21)15-13/h2-8H,1H3/b14-8+

InChI Key

GBLMLIOHRQRCET-RIYZIHGNSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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